molecular formula C18H14O4 B2427411 4-oxo-3-phenyl-4H-chromen-7-yl propanoate CAS No. 301691-64-5

4-oxo-3-phenyl-4H-chromen-7-yl propanoate

Cat. No. B2427411
M. Wt: 294.306
InChI Key: CZTAIVOACKUJQR-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-4H-chromen-7-yl propanoate, also known as coumarin-7-acetic acid, is a synthetic compound with potential therapeutic applications. It belongs to the class of coumarin derivatives, which are widely studied for their diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

  • Multicomponent Synthesis : An efficient one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates was developed, highlighting the atom economy and mild reaction conditions. This approach is notable for its accessibility, avoiding chromatographic purifications, and is verified through NMR spectroscopy and mass spectrometry (Komogortsev, Melekhina, & Lichitsky, 2022).

  • Crown Ether Synthesis : Research on 3-phenyl chromenone-crown ethers demonstrates the preparation from ethyl 3-oxo-2-phenylpropanoate, showcasing their potential for cation binding studies. This highlights the compounds' utility in creating selective crown ether complexes (Bulut & Erk, 2001).

Catalysis and Reactions

  • Novel Catalytic Systems : The development of polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene for Michael additions in the synthesis of warfarin analogues showcases an environmentally friendly, efficient, and recoverable catalytic system, promising for sustainable chemistry applications (Alonzi et al., 2014).

  • Optical Gating in Synthetic Ion Channels : Using 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid for the optical gating of nanofluidic devices based on synthetic ion channels illuminates the intersection of chemistry and nanotechnology, enabling controlled transport of ionic species through channels with potential applications in sensing and information processing (Ali et al., 2012).

Antibacterial Activities

  • Antibacterial Properties : The synthesis of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives and their evaluation against gram-positive and gram-negative bacteria reveal significant antibacterial activities, underscoring the potential for developing new antimicrobial agents (Aragade et al., 2012).

Environmental and Green Chemistry

  • Green Synthesis in Water : The preparation of 2-amino-4H-chromene derivatives in aqueous media using potassium phthalimide-N-oxyl as a catalyst demonstrates an environmentally friendly approach, emphasizing the importance of water as a solvent for sustainable chemical reactions (Dekamin, Eslami, & Maleki, 2013).

properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-2-17(19)22-13-8-9-14-16(10-13)21-11-15(18(14)20)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTAIVOACKUJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-3-phenyl-4H-chromen-7-yl propanoate

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